2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid
Description
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid (CAS: 129248-02-8, CID: 10012739) is a bicyclic carboxylic acid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. Its structure comprises a tetrahydronaphthalene (tetralin) ring fused to an acetic acid moiety at the 2-position. Key physicochemical properties include:
- SMILES: C1CC2=CC=CC=C2CC1CC(=O)O
- Collision Cross-Section (CCS): 141.0–153.1 Ų (depending on ion adducts) .
- Ionization Data: [M+H]⁺ at m/z 191.10666, [M-H]⁻ at m/z 189.09210 .
The compound is chiral, with enantiomers available commercially (e.g., (1S)- and (1R)-isomers) .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOUAVQWJEYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147384-05-2 | |
| Record name | 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid typically involves the hydrogenation of naphthalene derivatives followed by carboxylation. One common method is the catalytic hydrogenation of 2-naphthylacetic acid using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
Hydrogenation: Naphthalene is hydrogenated in the presence of a palladium catalyst to form 1,2,3,4-tetrahydronaphthalene.
Carboxylation: The resulting tetrahydronaphthalene is then carboxylated using carbon dioxide and a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of high-pressure hydrogenation reactors and efficient separation techniques ensures the purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural analogues, highlighting substituent variations, molecular properties, and applications:
Structural and Functional Differences
Chirality and Pharmacokinetics
Chiral variants of the parent compound (e.g., (1S)- and (1R)-isomers) are critical for enantioselective interactions. For instance, (1S)-isomers may exhibit superior metabolic profiles in drug development .
Physicochemical Properties
- Lipophilicity : Aryl-substituted analogues (e.g., CAS 6316-00-3) show increased logP values due to aromatic rings, enhancing membrane permeability .
- Ionization and CCS : The parent compound’s CCS values (141.0–153.1 Ų) suggest moderate polarity, while Boc-protected derivatives (e.g., CAS 936214-27-6) exhibit higher molecular weights and altered solubility .
Biological Activity
2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- CAS Number : 1043500-62-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit anti-inflammatory and analgesic properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of the prostaglandin pathway.
Structure-Activity Relationships (SAR)
Recent studies have focused on the SAR of compounds related to tetrahydronaphthalene derivatives. The hydrophobic character and specific functional groups play crucial roles in determining the biological efficacy of these compounds. For instance, modifications in the naphthalene ring structure can significantly influence receptor binding affinity and subsequent biological responses.
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of tetrahydronaphthalene derivatives in a murine model of acute inflammation. Results indicated that the compound significantly reduced edema and inflammatory cytokine levels compared to controls .
- Analgesic Activity : In another investigation, the analgesic effects were assessed using the hot plate test. The compound demonstrated significant pain relief at doses of 10 mg/kg and 20 mg/kg, suggesting a dose-dependent response .
- Neuroprotective Properties : Research has also highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to toxic agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and its derivatives?
- Methodological Answer : A common approach involves hydrolysis of ester precursors. For example, derivatives like 2-{4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]phenyl}acetic acid were synthesized via hydrolysis of intermediate esters under basic conditions, achieving yields up to 99% . Similarly, trifluoromethylsulfonyl-containing analogs were synthesized using esterification followed by sulfonation, with yields around 67.7% under optimized conditions . Key steps include precise control of reaction time, temperature, and stoichiometric ratios of reagents.
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. For instance, specific chemical shifts (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the acetic acid group) and coupling constants help distinguish substitution patterns . High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) further validate molecular weight and purity (>95%) . X-ray crystallography (e.g., for N-phenyl hydrazinecarbothioamide derivatives) provides absolute stereochemical confirmation .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : HPLC with UV detection (λ = 210–254 nm) is standard for quantifying purity, especially for chiral variants. For example, compounds like 2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid were validated using reverse-phase columns (C18) with mobile phases of acetonitrile/water . Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, while elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Chiral auxiliaries or catalysts are employed for enantioselective synthesis. For example, (1S)-configured tetrahydronaphthalene derivatives were synthesized using chiral tert-butoxycarbonyl (Boc)-protected intermediates, confirmed via ¹H NMR coupling patterns and optical rotation measurements . Asymmetric hydrogenation or enzymatic resolution may further enhance enantiomeric excess (ee) .
Q. What strategies resolve contradictions in reaction yields between similar derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 67.7% vs. 99% for sulfonate vs. sulfide derivatives) often arise from steric or electronic effects. Computational modeling (DFT) can predict reactivity differences, while kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps . For instance, electron-withdrawing groups like trifluoromethylsulfonyl may slow hydrolysis, necessitating longer reaction times .
Q. How do substituents on the tetrahydronaphthalene ring influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to cytochrome P450 isoforms, while sulfonyl groups improve metabolic stability. For example, 2-{4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl]phenyl}acetic acid showed selective inhibition of CYP26A1, attributed to its hydrophobic interactions with the enzyme’s active site .
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
- Methodological Answer : Continuous-flow reactors minimize racemization by reducing reaction time and thermal gradients. For Boc-protected derivatives, maintaining anhydrous conditions and low temperatures (−20°C) during deprotection preserves chirality . Process Analytical Technology (PAT) tools like in-line FTIR monitor intermediate formation in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
